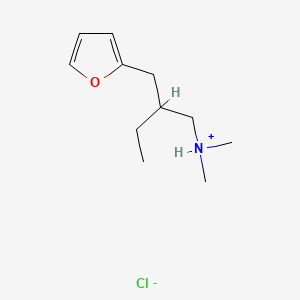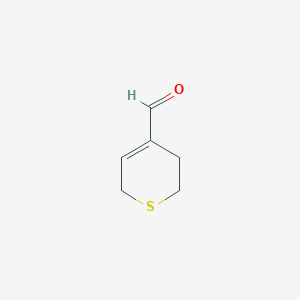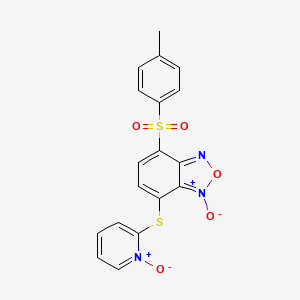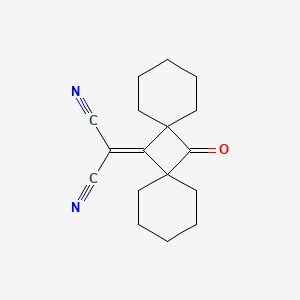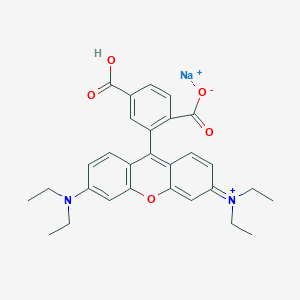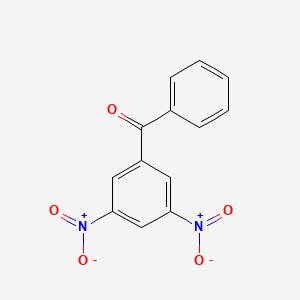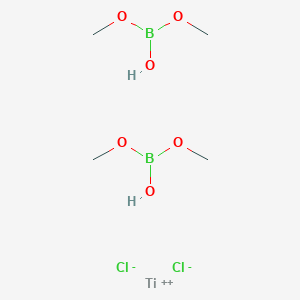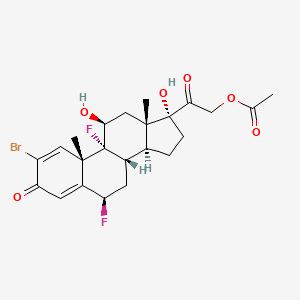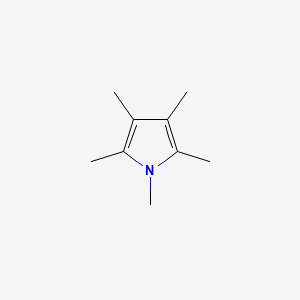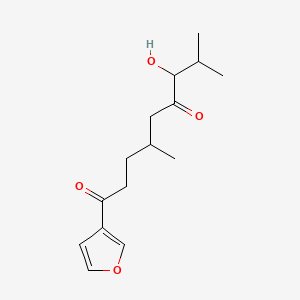
1,4-Bis(triallylammonium)-2-butene dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(triallylammonium)-2-butene dibromide is a chemical compound with the formula C22H36Br2N2. It is known for its unique structure, which includes two triallylammonium groups attached to a butene backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(triallylammonium)-2-butene dibromide typically involves the reaction of triallylamine with 1,4-dibromo-2-butene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction Setup: The reaction is set up in a suitable solvent, such as acetonitrile or dichloromethane.
Addition of Reagents: Triallylamine is added to the reaction mixture, followed by the slow addition of 1,4-dibromo-2-butene.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Isolation and Purification: The product is isolated by filtration or extraction and purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
1,4-Bis(triallylammonium)-2-butene dibromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Polymerization: The triallylammonium groups can participate in polymerization reactions, forming polymeric structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.
Polymerization: Polymerization reactions are carried out using initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Major Products Formed
Substitution Reactions: Various substituted derivatives of this compound.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Polymerization: Polymeric structures with varying degrees of polymerization.
科学的研究の応用
1,4-Bis(triallylammonium)-2-butene dibromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential use in drug delivery systems and as a component in biomaterials.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,4-Bis(triallylammonium)-2-butene dibromide involves its interaction with molecular targets through its triallylammonium groups. These groups can form ionic bonds with negatively charged molecules, facilitating various chemical reactions. The compound’s unique structure allows it to participate in multiple pathways, making it versatile in its applications .
類似化合物との比較
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Known for its use in the design of emitters exhibiting thermally activated delayed fluorescence.
1,4-Bis(1,2,4-triazol-1-ylmethyl)benzene: Used in the construction of coordination polymers with diverse structures.
Uniqueness
1,4-Bis(triallylammonium)-2-butene dibromide is unique due to its triallylammonium groups, which provide distinct chemical properties and reactivity. This makes it suitable for a wide range of applications, from organic synthesis to industrial production .
特性
CAS番号 |
51523-45-6 |
|---|---|
分子式 |
C22H36N2+2 |
分子量 |
328.5 g/mol |
IUPAC名 |
tris(prop-2-enyl)-[(E)-4-[tris(prop-2-enyl)azaniumyl]but-2-enyl]azanium |
InChI |
InChI=1S/C22H36N2/c1-7-15-23(16-8-2,17-9-3)21-13-14-22-24(18-10-4,19-11-5)20-12-6/h7-14H,1-6,15-22H2/q+2/b14-13+ |
InChIキー |
LPQWSHZCDQSVEG-BUHFOSPRSA-N |
異性体SMILES |
C=CC[N+](CC=C)(CC=C)C/C=C/C[N+](CC=C)(CC=C)CC=C |
正規SMILES |
C=CC[N+](CC=C)(CC=C)CC=CC[N+](CC=C)(CC=C)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



